molecular formula C10H14N2O3 B3189849 Ethanol, 2,2'-[(4-nitrosophenyl)imino]bis- CAS No. 3590-52-1

Ethanol, 2,2'-[(4-nitrosophenyl)imino]bis-

Cat. No.: B3189849
CAS No.: 3590-52-1
M. Wt: 210.23 g/mol
InChI Key: RLEHYCNEHWSDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanol, 2,2'-[(4-nitrosophenyl)imino]bis- is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanol, 2,2'-[(4-nitrosophenyl)imino]bis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 104966. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol, 2,2'-[(4-nitrosophenyl)imino]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2,2'-[(4-nitrosophenyl)imino]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3590-52-1

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-nitrosoanilino]ethanol

InChI

InChI=1S/C10H14N2O3/c13-7-5-12(6-8-14)10-3-1-9(11-15)2-4-10/h1-4,13-14H,5-8H2

InChI Key

RLEHYCNEHWSDLS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=O)N(CCO)CCO

Canonical SMILES

C1=CC(=CC=C1N=O)N(CCO)CCO

Key on ui other cas no.

3590-52-1

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

23.9 g of N-phenyldiethanol amine were ground in a mortar and dissolved in 50 ml conc. HCl. The solution was then cooled to 0°C and 10 g NaNO2 in 25 ml of water were added over a period of one hour with stirring. The temperature was maintained between 0°-5°C. After the addition was complete, the mixture was stirred one hour more and then filtered. The orange precipitate of 4-nitroso-N,N-bis-(β-hydroxyethyl) aniline formed was dried in a vacuum desiccator overnight. The dried product, amounting to 25.0 g was suspended in 150 ml. isopropanol and reduced on a Parr hydrogenator over Pt/C. When the loss in pressure approached theoretical, the mixture was filtered into a flask containing 200 ml. isopropanol saturated with HCl gas. A stream of HCl gas was passed through the filtrate during the filtration and for about 20 minutes after the filtration was complete. The white precipitate of N,N-bis-(β-hydroxyethyl)-p-phenylenediamine hydrochloride was collected and weighed. Yield 19.8 g.
Quantity
23.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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